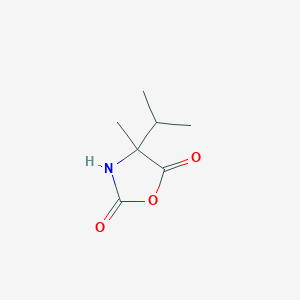![molecular formula C14H11NO3 B147161 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione CAS No. 6345-88-6](/img/structure/B147161.png)
2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis. This compound features a benzo-fused isoindole core with a hydroxyethyl substituent, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione can be achieved through several methods:
Ring Closure Reactions: One common method involves the cyclization of α-iminonitriles or α-imino esters with acrylates, catalyzed by Rhodium (III) to form the isoindole core.
Multicomponent Reactions: Another approach includes the three-component reaction of o-phthalaldehyde with protected tris-(hydroxyalkyl)aminomethanes in the presence of propane-1-thiol.
Industrial Production Methods: Industrial production often utilizes scalable and efficient synthetic routes, such as:
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroisoindole derivatives.
Substitution Products: Functionalized isoindole derivatives with various substituents.
Scientific Research Applications
2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development due to its bioactive isoindole core.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
2H-Isoindole Derivatives: These compounds share the isoindole core but differ in their substituents and functional groups.
Pyrrolo[3,4-f]isoindole Derivatives: These compounds have a similar fused ring structure but with different heteroatoms and substituents.
Uniqueness: 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione is unique due to its specific hydroxyethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-hydroxyethyl)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJCNWICBASWBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286080 |
Source


|
| Record name | 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-88-6 |
Source


|
| Record name | NSC43718 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B147088.png)








